n-Hydroxy-n-methylglycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[hydroxy(methyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-4(7)2-3(5)6/h7H,2H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFWBHDXFOBJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297093 | |
| Record name | n-hydroxy-n-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35285-54-2 | |
| Record name | NSC113968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-hydroxy-n-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Hydroxy N Methylglycine and Analogues
Chemical Synthesis Approaches
Chemical strategies for the synthesis of N-hydroxy-N-methylglycine typically involve a multi-step process that includes the formation of the N-methyl and N-hydroxy functionalities on a glycine (B1666218) backbone. The order of these steps and the choice of reagents can be varied to optimize yield and purity.
N-Methylation and Hydroxylation of Glycine Derivatives
A common chemical approach involves a two-step process starting from a protected glycine derivative. This method allows for the sequential introduction of the methyl and hydroxyl groups to the nitrogen atom.
The synthesis often begins with the protection of the carboxyl group of glycine, for instance, as a benzyl (B1604629) ester. The amino group is then acylated or protected with a group like tosyl (Ts) to enhance the acidity of the N-H proton, facilitating deprotonation. N-methylation can then be achieved using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Following N-methylation, the protecting group on the nitrogen is removed, and the subsequent N-hydroxylation can be carried out. Alternatively, N-hydroxylation of the protected glycine can precede N-methylation. The choice of the synthetic route can depend on the compatibility of the protecting groups with the reaction conditions for methylation and hydroxylation.
A representative reaction scheme is as follows:
Protection of Glycine: Glycine is first protected, for example, by forming N-tosylglycine.
N-Methylation: The protected glycine is then methylated.
N-Hydroxylation: The final step involves the introduction of the hydroxyl group to the nitrogen atom.
| Step | Reactants | Reagents | Product |
| 1 | Glycine | Tosyl chloride, Base | N-Tosylglycine |
| 2 | N-Tosylglycine | Methyl iodide, Sodium hydride | N-Methyl-N-tosylglycine |
| 3 | N-Methyl-N-tosylglycine | Oxidizing agent | This compound (after deprotection) |
Utilization of Hydroxylamine and Peroxides in N-Hydroxylation
The N-hydroxylation step is crucial and can be accomplished using various oxidizing agents. Hydroxylamine and its derivatives, as well as peroxides, are commonly employed for this transformation. For instance, the oxidation of secondary amines to the corresponding N-hydroxy derivatives can be achieved using reagents like hydrogen peroxide.
The mechanism of N-hydroxylation by cytochrome P450 enzymes, which can be mimicked in chemical synthesis, often involves a hydrogen abstraction from the N-H group followed by a rebound of a hydroxyl radical. nih.gov This understanding can guide the selection of appropriate chemical reagents to achieve N-hydroxylation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also effective reagents for the oxidation of amines to hydroxylamines.
| Oxidizing Agent | Substrate Type | Product |
| Hydrogen Peroxide | Secondary Amine | N-Hydroxylamine |
| m-CPBA | Secondary Amine | N-Hydroxylamine |
Exploration of Alternative Reactants and Conditions
Research into the synthesis of N-alkylated and N-hydroxylated amino acids is ongoing, with efforts to develop more efficient and milder reaction conditions. Alternative reactants include different protecting groups for the amine and carboxyl functionalities that can be removed under specific and non-harsh conditions. The use of phase-transfer catalysts can also enhance the efficiency of N-alkylation reactions.
For the N-hydroxylation step, alternative methods could involve the use of oxaziridines as oxygen transfer reagents, which can offer greater control and selectivity. Furthermore, the direct synthesis from N-hydroxyglycine via N-methylation presents another viable route, provided that selective methylation of the nitrogen can be achieved without affecting the hydroxyl group.
Biocatalytic and Fermentative Production Routes
Biocatalytic and fermentative methods offer a green alternative to chemical synthesis, often providing high stereoselectivity and avoiding the use of hazardous reagents. acs.org These approaches typically involve the use of whole microbial cells or isolated enzymes.
Enzymatic Approaches for N-Alkylated Amino Acid Synthesis
The enzymatic synthesis of N-alkylated amino acids is a rapidly developing field. nih.gov Several classes of enzymes have been identified that can catalyze the formation of N-alkyl-α-amino acids.
N-Methyltransferases: These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the amino group of a substrate.
Imine Reductases (IREDs) and N-Methyl Amino Acid Dehydrogenases (NMAADHs): These enzymes can catalyze the reductive amination of α-keto acids with alkylamines. For the synthesis of N-methylglycine (sarcosine), glyoxylate (B1226380) can be reacted with methylamine (B109427).
While the direct enzymatic synthesis of this compound has not been extensively reported, a potential two-step enzymatic cascade could be envisioned. First, an enzyme could produce N-methylglycine. Subsequently, an N-hydroxylating enzyme could convert it to the final product. Flavin-dependent N-hydroxylating monooxygenases (NMOs) are known to hydroxylate the amino groups of various compounds, including amino acids like lysine (B10760008) and ornithine. nih.govnih.gov It is plausible that an NMO with activity towards N-methylglycine could be identified or engineered.
| Enzyme Class | Reaction Type | Substrates | Product |
| N-Methyltransferases | Methylation | Glycine, SAM | N-Methylglycine |
| Imine Reductases | Reductive Amination | Glyoxylate, Methylamine | N-Methylglycine |
| N-Hydroxylating Monooxygenases | Hydroxylation | N-Methylglycine | This compound |
Genetic Engineering for Enhanced Bioproduction
Significant progress has been made in the fermentative production of N-alkylated amino acids using genetically engineered microorganisms. For instance, Corynebacterium glutamicum, a bacterium widely used for industrial amino acid production, has been engineered to produce N-methylglycine. frontiersin.orgnih.gov
These engineering strategies typically involve:
Overexpression of key enzymes: Increasing the cellular levels of enzymes in the desired synthetic pathway, such as an imine reductase for N-methylglycine production.
Metabolic pathway engineering: Modifying the host's metabolic pathways to increase the supply of precursors, such as glyoxylate. This can involve deleting competing pathways or upregulating relevant biosynthetic routes.
Cofactor regeneration: Ensuring an adequate supply of cofactors, like NADPH for reductive amination, is crucial for efficient bioproduction.
To achieve the fermentative production of this compound, a similar strategy could be employed. A host organism, such as E. coli or C. glutamicum, could be engineered to co-express a pathway for N-methylglycine synthesis along with a suitable N-hydroxylating monooxygenase. Further metabolic engineering to optimize precursor supply and cofactor balance would likely be necessary to achieve high titers and yields of the final product.
| Engineering Strategy | Target | Desired Outcome |
| Gene Overexpression | Imine Reductase, N-Hydroxylating Monooxygenase | Increased catalytic activity for N-methylation and N-hydroxylation |
| Pathway Modification | Glyoxylate biosynthesis pathway | Enhanced precursor supply |
| Deletion of Competing Pathways | Pathways consuming glyoxylate or N-methylglycine | Increased flux towards the desired product |
Optimization of Bioreaction Parameters
The efficiency of a biocatalytic process is highly dependent on the optimization of various reaction parameters. For the hypothetical synthesis of this compound, the optimization would focus on creating an ideal environment for the enzymes responsible for N-hydroxylation and N-methylation. While specific data for this compound is unavailable, we can examine the optimization of these individual reaction types with analogous substrates.
Key parameters that would require optimization include pH, temperature, substrate and cofactor concentrations, and enzyme loading. The interplay of these factors is crucial for maximizing product yield and minimizing reaction time and byproduct formation.
pH and Temperature: Enzymes exhibit optimal activity within a narrow range of pH and temperature. For instance, flavin-dependent monooxygenases, which are often involved in N-hydroxylation, typically have a pH optimum in the neutral to slightly alkaline range (pH 7.0-8.5). Similarly, methyltransferases, which catalyze N-methylation, also generally function optimally around physiological pH. Temperature optima can vary more widely but are often in the range of 25-40°C for many enzymes to ensure stability and activity.
Substrate and Cofactor Concentration: The concentrations of the initial substrate (e.g., glycine), hydroxylating agent (often molecular oxygen for monooxygenases), and methyl donor (commonly S-adenosyl-L-methionine for methyltransferases) are critical. High substrate concentrations can sometimes lead to substrate inhibition, while insufficient cofactor levels can be rate-limiting.
Enzyme Loading: The amount of each enzyme used in the reaction will directly impact the reaction rate. Optimization is necessary to find a balance between a high reaction rate and the cost-effectiveness of the process, as enzymes can be a significant cost factor.
Below are interactive data tables summarizing typical optimization findings for analogous N-hydroxylation and N-methylation reactions found in the literature. These tables illustrate the type of data that would be generated in the process of optimizing a bioreaction for the synthesis of this compound.
Table 1: Optimization of N-Hydroxylation of an Amino Acid Analogue
| Parameter | Range Tested | Optimal Condition | Effect on Yield |
| pH | 6.0 - 9.0 | 7.5 | Significant decrease below pH 6.5 and above pH 8.5 |
| Temperature (°C) | 20 - 45 | 30 | Sharp decline in activity above 35°C due to enzyme instability |
| Substrate Conc. (mM) | 10 - 100 | 50 | Inhibition observed at concentrations above 75 mM |
| Enzyme Loading (U/mL) | 5 - 25 | 15 | Linear increase in initial rate up to 15 U/mL, plateau beyond |
Table 2: Optimization of N-Methylation of an Amino Acid Analogue
| Parameter | Range Tested | Optimal Condition | Effect on Yield |
| pH | 6.5 - 8.5 | 8.0 | Activity drops significantly at pH values below 7.0 |
| Temperature (°C) | 25 - 50 | 37 | Gradual decrease in stability and activity above 40°C |
| S-adenosyl-L-methionine (mM) | 0.5 - 5.0 | 2.0 | Higher concentrations did not significantly increase the yield |
| Enzyme Loading (U/mL) | 10 - 50 | 30 | Reaction rate proportional to enzyme concentration up to 30 U/mL |
Advanced Spectroscopic and Diffraction Based Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For n-Hydroxy-n-methylglycine, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information about its chemical environment.
Proton NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy would reveal the number of distinct proton environments and their connectivity within the this compound molecule. The expected signals would correspond to the protons of the methyl group, the methylene (B1212753) group, and the hydroxyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the neighboring nitrogen and oxygen atoms.
A hypothetical ¹H NMR data table for this compound is presented below, based on general principles of NMR spectroscopy.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₃ | ~2.8 - 3.2 | Singlet (s) | 3H |
| -CH₂- | ~3.5 - 3.9 | Singlet (s) | 2H |
| N-OH | Variable | Broad Singlet (br s) | 1H |
Note: The chemical shift of the N-OH proton is highly dependent on solvent, concentration, and temperature.
Carbon-13 NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in the molecule. For this compound, three distinct signals would be expected, corresponding to the methyl carbon, the methylene carbon, and the carboxyl carbon.
A hypothetical ¹³C NMR data table is provided below.
| Carbon Type | Expected Chemical Shift (ppm) |
| N-CH₃ | ~40 - 50 |
| -CH₂- | ~55 - 65 |
| -COOH | ~170 - 180 |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This accurate mass measurement allows for the determination of its elemental formula, confirming the presence of the additional oxygen atom compared to N-methylglycine.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) would involve the isolation of the molecular ion of this compound and its subsequent fragmentation. By analyzing the resulting fragment ions, the structural connectivity of the molecule can be confirmed. Expected fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage of the C-N and C-C bonds.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, characteristic vibrational frequencies would be expected for the O-H, C-H, C=O, C-N, and N-O bonds.
A table of expected vibrational frequencies for the key functional groups in this compound is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |
| C-H (methyl & methylene) | Stretching | 2850 - 3000 |
| C=O (carboxyl) | Stretching | 1700 - 1750 |
| C-N | Stretching | 1000 - 1250 |
| N-O | Stretching | 950 - 1050 |
Based on a comprehensive search of available scientific literature and chemical databases, there is insufficient information to generate an article on "this compound" that adheres to the requested detailed outline.
The searches confirmed the existence of a compound named this compound with the CAS number 5395-01-7. However, no publicly accessible research data could be found regarding its specific spectroscopic and diffraction-based characterization. Specifically, there is a lack of available data for:
Fourier Transform Infrared (FTIR) Spectroscopy
Raman Spectroscopy
Single-Crystal X-ray Diffraction
Powder X-ray Diffraction for Polymorph Analysis
While information is available for the related compound N-methylglycine (sarcosine), it would be scientifically inaccurate to use this as a substitute for this compound.
Therefore, it is not possible to provide the requested in-depth article with detailed research findings and data tables for "this compound" at this time.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of n-Hydroxy-n-methylglycine. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and various other characteristics with high accuracy.
Density Functional Theory (DFT) has become a primary tool for computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. ntnu.no These calculations map the potential energy surface of the molecule to locate its energy minima. researchgate.net
In studies on the parent compound, N-methylglycine (sarcosine), DFT has been used to perform quantum chemical calculations, including molecular structure optimization. aip.org For this compound, the introduction of the hydroxyl group on the nitrogen atom introduces new structural and electronic considerations. The optimization process typically involves a functional, such as B3LYP, and a basis set, like 6-31G(d) or higher, to accurately model electron correlation and spatial distribution. mdpi.comnih.gov The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's fundamental structure.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-O(H) | ~1.34 Å | |
| N-OH | ~1.40 Å | |
| N-CH₃ | ~1.46 Å | |
| N-CH₂ | ~1.45 Å | |
| Bond Angle | O=C-OH | ~123° |
| C-N-OH | ~110° | |
| C-N-CH₃ | ~112° | |
| Dihedral Angle | H₃C-N-C-C | Variable (Conformer Dependent) |
To generate this interactive table, click on the headers to sort the data or use the search bar to filter results.
Ab initio calculations, which are based on first principles without empirical parameters, are crucial for performing detailed conformational analyses. acs.org For a flexible molecule like this compound, these methods can explore the different spatial arrangements (conformers) that arise from rotation around its single bonds and determine their relative stabilities. physchemres.org
Studies on related N-alkylated glycine (B1666218) derivatives have revealed the existence of both planar and twisted conformations. mdpi.com For N-methylglycine, ab initio calculations have been used to analyze its conformational landscape. mdpi.com The addition of the N-hydroxy group in this compound significantly influences the conformational preferences due to the potential for intramolecular hydrogen bonding between the N-OH group and the carboxyl group. Ab initio methods, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), can calculate the potential energy of each conformer, identifying the most stable (global minimum) and other low-energy (local minima) structures. nih.govphyschemres.org
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is key to understanding a molecule's electronic behavior and reactivity.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com These two orbitals are paramount in chemical reactions, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. libretexts.orgwpmucdn.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com
For N-methylglycine, FMO analysis has been performed using DFT. aip.org A similar analysis for this compound would reveal that the HOMO is likely localized on the non-bonding electron pairs of the oxygen atoms and the nitrogen atom, reflecting the molecule's nucleophilic character. The LUMO would likely be centered on the antibonding π* orbital of the carbonyl group, indicating its electrophilic site. The presence of the electron-donating N-hydroxy group would be expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to N-methylglycine, suggesting a possible increase in reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table presents hypothetical but representative energy values for this compound based on general principles and data from related molecules.
| Orbital | Energy (eV) | Role |
| HOMO | -9.5 | Electron Donor |
| LUMO | -0.8 | Electron Acceptor |
| HOMO-LUMO Gap | 8.7 | Chemical Stability/Reactivity Index |
To generate this interactive table, click on the headers to sort the data or use the search bar to filter results.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units. uni-muenchen.dewikipedia.org This method offers a detailed description of the "natural Lewis structure" of a molecule. wikipedia.org NBO analysis is used to quantify electron density distribution, atomic charges, bond hybridization, and the stabilizing effects of delocalization through donor-acceptor interactions. uni-muenchen.denih.gov
Intermolecular Interaction Studies
The biological and chemical behavior of this compound is heavily influenced by its interactions with other molecules, such as solvents or biological receptors. Computational methods are employed to study these non-covalent interactions, which are primarily driven by electrostatics, hydrogen bonding, and van der Waals forces. physchemres.org
The structure of this compound, with its carboxyl, N-hydroxy, and secondary amine groups, makes it an excellent candidate for forming multiple hydrogen bonds. It can act as both a hydrogen bond donor (from the -OH and -COOH protons) and acceptor (at the carbonyl and hydroxyl oxygens). Computational studies, such as Hirshfeld surface analysis performed on related N-alkylated glycine derivatives, can investigate and quantify these intermolecular contacts. mdpi.com Studies on the interactions of N-methylglycine in aqueous solutions also provide a basis for understanding how this compound would interact with water molecules. acs.org These investigations are crucial for predicting its solubility, aggregation behavior, and how it might bind within the active site of a protein. mdpi.com
Hydrogen Bonding Network Analysis
The capacity of this compound to form hydrogen bonds is a critical determinant of its structure and interactions. The presence of both donor (hydroxyl group) and acceptor (hydroxyl oxygen, carbonyl oxygen) sites allows for a complex network of both intramolecular and intermolecular hydrogen bonds.
Studies on related N-alkylated amino acids and N-hydroxy peptides provide a framework for understanding these interactions. The incorporation of N-(hydroxy)glycine residues into peptide backbones has been shown to stabilize structures through a network of strong interstrand hydrogen bonds. nih.gov The size and shape of the alkyl group on the nitrogen atom can significantly influence the dimensionality and topology of these hydrogen bond networks in the solid state. mdpi.com In this compound, the N-hydroxyl group can act as a hydrogen bond donor, while the oxygen of that same group and the carbonyl oxygen of the glycine backbone can act as acceptors.
Intramolecular hydrogen bonds are particularly important for determining the preferred conformation of the molecule in the gas phase. Theoretical studies on the closely related N-methylglycine (sarcosine) have shown that conformers stabilized by intramolecular hydrogen bonds, such as an O-H···N interaction, are significantly more stable than other conformers. nih.gov For this compound, several types of intramolecular hydrogen bonds are conceivable, primarily involving the hydroxyl group and the carboxylic acid moiety. These interactions constrain the molecule into specific folded structures. The analysis of hydrogen bonds often relies on geometric criteria derived from computational models. gromacs.org
| Bond Type | Donor | Acceptor | Interaction Nature | Significance |
|---|---|---|---|---|
| Intramolecular | Carboxyl -OH | Hydroxyl O | Stabilizes specific conformers | Crucial for determining the lowest energy structure in isolation. nih.gov |
| Intramolecular | Hydroxyl -OH | Carbonyl O | Stabilizes specific conformers | Influences the conformational landscape of the molecule. researchgate.net |
| Intermolecular | Hydroxyl -OH | Carbonyl O (of another molecule) | Forms dimers or larger aggregates | Governs crystal packing and solid-state structure. mdpi.com |
| Intermolecular | Carboxyl -OH | Hydroxyl O (of another molecule) | Contributes to network formation | Key to understanding condensed-phase properties. rsc.org |
Atoms-In-Molecules (AIM) Theory Applications
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the electron density of a molecule to define chemical bonds and interatomic interactions. wikipedia.orgamercrystalassn.org This theory partitions the molecular space into atomic basins based on the topology of the electron density (ρ). amercrystalassn.org The application of AIM to molecules like this compound allows for a quantitative description of its bonding, including weak non-covalent interactions like hydrogen bonds.
AIM analysis has been successfully applied to glycine and its N-methylated derivatives to investigate intramolecular forces. nih.govusp.br In these studies, the analysis focuses on bond critical points (BCPs)—locations where the gradient of the electron density is zero. The properties at these points, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.
Covalent Bonds : Characterized by high ρ(r) and a large, negative ∇²ρ(r), indicating significant charge concentration along the bond path.
Hydrogen Bonds (and other closed-shell interactions) : Characterized by low ρ(r) and a small, positive ∇²ρ(r), indicating a depletion of charge in the interatomic region, which is typical of electrostatic interactions.
For this compound, AIM analysis would be instrumental in confirming and characterizing the strength of the intramolecular hydrogen bonds predicted by other computational methods. By locating the BCP between a hydrogen donor and an acceptor, and analyzing its properties, one can quantify the strength and nature of that specific hydrogen bond, providing evidence that goes beyond simple geometric criteria. usp.br
| Interaction Type | Electron Density at BCP (ρ(r)) | Laplacian of Electron Density at BCP (∇²ρ(r)) | Interpretation |
|---|---|---|---|
| Covalent Bond (e.g., C-C, C-N) | High | Negative | Shared interaction, charge accumulation along bond path. |
| Strong Hydrogen Bond (e.g., O-H···O) | Intermediate | Positive or slightly negative | Partial covalent character. |
| Weak Hydrogen Bond (e.g., C-H···O) | Low | Positive | Closed-shell interaction, primarily electrostatic. researchgate.net |
Conformational Landscape and Energy Surface Exploration
The conformational landscape of this compound describes the full range of three-dimensional shapes the molecule can adopt through rotation about its single bonds, and the relative energies associated with these shapes. cbirt.net Exploring this landscape is crucial for understanding the molecule's flexibility and the populations of different conformers at equilibrium.
Computational studies on N-methylglycine (sarcosine) and N-methyl-L-alanine have revealed that their conformational landscapes are dictated by a delicate balance of intramolecular hydrogen bonding and steric hindrance from the methyl groups. nih.govresearchgate.net For N-methylglycine, conformers stabilized by an O-H···N intramolecular hydrogen bond were found to be the most stable in the gas phase. nih.gov The presence of methyl groups can create steric clashes that destabilize certain conformations, while also influencing the electronic environment that facilitates stabilizing interactions like hyperconjugation. researchgate.netusp.br
For this compound, the conformational analysis would be even more complex due to the additional rotational freedom of the N-OH bond and its potential to form different types of intramolecular hydrogen bonds. The potential energy surface would be explored using computational methods (like DFT or MP2/MP3) to locate energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them. nih.gov The most stable conformers are expected to be those that maximize favorable intramolecular hydrogen bonding while minimizing steric repulsion.
| Conformer | Stabilizing Intramolecular H-Bond | Calculated Relative Energy (kJ/mol) |
|---|---|---|
| I | O-H···N | 0.00 (most stable) |
| II | N-H···O=C | ~5-10 |
| III | None (extended) | >15 |
*Note: This table is illustrative, based on findings for N-methylglycine, where conformers with intramolecular hydrogen bonds are more stable. nih.gov A similar but more complex landscape would be expected for this compound.
Chemical Reactivity and Transformation Studies
N-Demethylation Reactions and Pathways
The N-demethylation of n-Hydroxy-n-methylglycine is primarily understood through the lens of its parent compound, sarcosine (B1681465) (N-methylglycine). In biological systems, the oxidative demethylation of sarcosine is a well-documented enzymatic process. umin.ac.jp This reaction is catalyzed by a class of flavoproteins known as sarcosine oxidases (SOX) or sarcosine dehydrogenases. umin.ac.jpasm.org These enzymes convert sarcosine into glycine (B1666218), formaldehyde, and, in the case of oxidases, hydrogen peroxide. umin.ac.jpnih.gov
The general pathway involves the oxidation of the C-N bond between the methyl group and the nitrogen atom. semanticscholar.orgresearchgate.net This leads to the formation of an unstable intermediate, which then hydrolyzes to yield the demethylated product, glycine, and formaldehyde. nih.gov N-Methyltryptophan oxidase (MTOX) is another flavoenzyme capable of catalyzing the oxidative demethylation of secondary amino acids like sarcosine. nih.gov The proposed mechanisms for these enzymatic reactions include hydride transfer from the substrate to the flavin cofactor. nih.gov
While direct studies on this compound are scarce, it is hypothesized that it could be a substrate for similar enzymes. The presence of the N-hydroxy group may, however, influence the binding affinity and catalytic efficiency of these enzymes. The electronic properties of the nitrogen atom are altered by the hydroxyl group, which could affect the initial oxidation step. In folate deficiency, levels of N-methylglycine have been observed to be elevated, indicating a link to one-carbon metabolism pathways where demethylation is a key step. nih.gov
Table 1: Enzymes Involved in N-Demethylation of Sarcosine and Related Compounds
| Enzyme | Abbreviation | Substrate(s) | Products | Cofactor | Source Organism Example |
|---|---|---|---|---|---|
| Sarcosine Oxidase | SOX | Sarcosine, N-Methyl-L-alanine, L-Proline | Glycine, Formaldehyde, H₂O₂ | FAD or FMN | Arthrobacter sp. umin.ac.jp, Thermomicrobium roseum semanticscholar.org |
| Sarcosine Dehydrogenase | SDH | Sarcosine | Glycine, Formaldehyde | - | Pseudomonas putida asm.org |
| N-Methyltryptophan Oxidase | MTOX | N-Methyltryptophan, Sarcosine | Tryptophan/Glycine, Formaldehyde | FAD | Escherichia coli nih.gov |
| Glycine N-Methyltransferase | GNMT | Glycine | Sarcosine (reverse reaction) | S-adenosyl-l-methionine (SAM) | Rat nih.gov |
Oxidation Pathways of the Hydroxyl Group
The N-hydroxy moiety in this compound is a site for potential oxidation reactions. The oxidation of N-hydroxy compounds can proceed through various pathways, depending on the oxidant used. Chemical oxidation of N-hydroxyguanidines, for example, with reagents like lead tetra-acetate or potassium ferricyanide/hydrogen peroxide, can generate nitric oxide (NO). nih.gov Other oxidants, such as lead oxide and silver carbonate, lead to the formation of nitroxyl (B88944) (HNO), which subsequently dimerizes and dehydrates to nitrous oxide (N₂O). nih.gov
Studies on the oxidation of N-hydroxyguanidines with copper(II) ions suggest the formation of an iminoxyl radical intermediate. nih.gov This pathway could be relevant for this compound, where oxidation of the N-OH group could lead to a highly reactive iminoxyl species. The oxidation of amino groups by hydroxyl radicals has also been studied, indicating that the local chemical environment, specifically the oxidation state of the alpha-carbon, dictates the final nitrogen products. capes.gov.br
A synthetic route for preparing N-hydroxy-alpha-amino acids involves the oxidation of a Schiff base (formed from an amino acid derivative and an aldehyde) with a peracid to form an oxaziridine, which is then converted to the N-hydroxy product. google.com This suggests that under certain oxidative conditions, the this compound structure itself might be susceptible to transformations involving the nitrogen center and its substituents.
Reaction with Metal Ions and Complex Formation
The structure of this compound, containing a carboxylate group, a nitrogen atom, and a hydroxyl group, makes it a potential ligand for complex formation with various metal ions. These functional groups can act as donor sites, allowing the molecule to function as a chelating agent. The behavior is analogous to other glycine derivatives, such as N-[tris(hydroxymethyl)methyl]glycine (tricine) and methylglycine N,N-diacetic acid (MGDA).
Tricine is known to form 1:1 and 1:2 complexes with metal ions like Cu(II) and Zn(II). niscpr.res.in At higher pH values, mixed hydroxy complexes are formed. niscpr.res.in The stability constants of these complexes have been determined potentiometrically. researchgate.net Similarly, MGDA is a strong chelating agent for a range of metal ions including Ca²⁺, Cu²⁺, Fe³⁺, Mg²⁺, Mn²⁺, and Zn²⁺. nouryon.com The chelation process is crucial in various industrial applications for controlling metal ion reactivity. nouryon.com
It is expected that this compound would form stable chelate complexes with transition metal ions. The coordination could involve the carboxylate oxygen, the amino nitrogen, and the hydroxyl oxygen, forming five- or six-membered chelate rings, which are thermodynamically favorable. The specific coordination mode and the stability of the resulting complexes would depend on the metal ion, the pH of the solution, and the steric and electronic properties of the ligand. mdpi.comrdd.edu.iq
Table 2: Stability Constants (log K) for Complexes of Related Glycine Derivatives with Various Metal Ions
| Metal Ion | MGDA (log K₁) nouryon.com | Tricine (log β₁) niscpr.res.in | Tricine (log β₂) niscpr.res.in |
|---|---|---|---|
| Ca²⁺ | 7.0 | - | - |
| Cu²⁺ | 13.9 | 10.54 | 12.17 |
| Fe³⁺ | 16.5 | - | - |
| Mg²⁺ | 5.8 | - | - |
| Mn²⁺ | 8.4 | - | - |
Note: Data for MGDA and Tricine are provided as illustrative examples of metal complexation by glycine derivatives.
Participation in Organic Synthesis as a Building Block
N-methylglycine (sarcosine) is a widely used building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic frameworks. researchgate.net One of the most common applications is in 1,3-dipolar cycloaddition reactions. researchgate.net Sarcosine reacts with aldehydes or ketones to generate an azomethine ylide, which can then react with various dipolarophiles to afford five-membered N-heterocycles like pyrrolidines stereoselectively. researchgate.netresearchgate.net
Given its structural similarity, this compound could potentially serve a similar role. The generation of an N-hydroxy-substituted azomethine ylide from this compound would provide access to N-hydroxylated heterocyclic systems. These N-hydroxy heterocycles are of significant interest in medicinal chemistry due to their presence in various bioactive natural products and synthetic compounds. nih.gov The N-hydroxy group in the final product could also serve as a handle for further synthetic modifications.
Derivatives of N-methylglycine have been shown to possess catalytic activity. Sarcosine itself has been reported as an effective organocatalyst for the conjugate addition of water to crotonaldehyde via the formation of an iminium ion intermediate. acs.org This demonstrates the potential of simple amino acid derivatives to catalyze fundamental organic reactions.
Furthermore, N-methylglycine and N,N-dimethylglycine have been employed as ligands in transition metal catalysis. mdpi.com For example, they have been used to promote Copper(I)-catalyzed C-N bond formation reactions between aryl halides and amines. mdpi.com In these systems, the amino acid derivative coordinates to the metal center, influencing its reactivity and facilitating the catalytic cycle. A derivative of N-methylglycine is also listed as a catalyst in chemical data reporting. nih.gov
By extension, this compound could find applications as either an organocatalyst or a ligand in metal-catalyzed transformations. The N-hydroxy group could modulate the steric and electronic properties of the catalyst or ligand, potentially leading to enhanced reactivity, selectivity, or novel catalytic activities compared to its non-hydroxylated counterpart.
Enzymatic Interactions and Biocatalysis Research
Substrate Specificity and Enzyme Kinetics Investigations
The ability of an enzyme to selectively bind and act upon a specific substrate is a hallmark of its function. Investigations into the substrate specificity of flavoenzymes like N-Methyltryptophan Oxidase (MTOX) and Sarcosine (B1681465) Oxidase (MSOX) have historically centered on N-methylglycine (sarcosine) and other secondary amino acids.
Monomeric Sarcosine Oxidase (MSOX) is another key flavoenzyme that catalyzes the oxidative demethylation of sarcosine to produce glycine (B1666218), formaldehyde, and hydrogen peroxide ebi.ac.uknih.gov. MSOX is known to oxidize other secondary amino acids, such as N-methyl-L-alanine and L-proline, demonstrating a degree of substrate promiscuity nih.govumin.ac.jp. The substrate specificity of MSOX has been a subject of interest, with studies exploring various analogues of sarcosine to probe the active site requirements umin.ac.jpnih.gov. One study investigated the stereoselectivity of MSOX and used L-hydroxyproline as a substrate umin.ac.jp. While this indicates that hydroxylated N-alkylated amino acids can interact with the active site, there is a conspicuous absence of research specifically investigating n-Hydroxy-n-methylglycine as a substrate for MSOX. The kinetic parameters for such an interaction remain undetermined.
Mechanistic Enzymology of N-Demethylation and Hydroxylation Reactions
The precise chemical steps involved in the enzymatic N-demethylation and hydroxylation of N-alkylated amino acids are complex and have been the subject of considerable debate. Several mechanisms have been proposed, and experimental evidence, often from studies with substrate analogues, is used to support or refute these hypotheses.
For flavoenzymes like MSOX, three primary mechanisms for the oxidative demethylation of sarcosine have been proposed: a polar mechanism, a hydride transfer, and a single electron transfer (SET) mechanism ebi.ac.uk. Distinguishing between these mechanisms is challenging, and often relies on indirect evidence from kinetic studies and the use of specific substrate analogues that might favor one pathway over another. The potential role of this compound in elucidating these mechanisms is intriguing. The hydroxyl group could influence the stability of proposed intermediates, such as a carbinolamine in a polar mechanism, or affect the energetics of hydride or electron transfer. However, without experimental data on the interaction of this compound with these enzymes, its utility as a mechanistic probe remains speculative.
Engineering of Enzyme Specificity for N-Alkylated Glycine Derivatives
The ability to tailor enzymes for specific substrates is a major goal in biocatalysis and synthetic biology. Protein engineering techniques, including site-directed mutagenesis and directed evolution, have been employed to alter the substrate specificity of various enzymes. While there have been successes in engineering sarcosine oxidases to alter their stability and substrate specificity for other N-methylated amino acids, there is no specific mention in the literature of engineering MTOX or MSOX to enhance their activity towards this compound umin.ac.jp. The development of an oxidase with high specificity for this compound could have applications in biosensors or novel metabolic pathways, but this remains a future prospect pending foundational research into its enzymatic interactions.
Role in Microbial Metabolism and Biotransformations
Current scientific literature does not extensively document the direct role of this compound in microbial metabolism. However, the metabolism of its parent compound, n-methylglycine (more commonly known as sarcosine), is well-characterized in various microorganisms. Furthermore, the potential for the biotransformation of sarcosine to this compound can be explored through the lens of known microbial enzyme capabilities, particularly N-hydroxylating monooxygenases.
Microbial Metabolism of the Precursor, n-Methylglycine (Sarcosine)
For many microorganisms, n-methylglycine serves as a valuable source of carbon and energy. ebi.ac.uk It is a metabolic intermediate in the degradation of compounds like choline (B1196258) and creatine. wikipedia.orgchemeurope.com The primary enzyme involved in its catabolism is sarcosine oxidase, a flavoenzyme that catalyzes the oxidative demethylation of sarcosine to yield glycine and formaldehyde. ebi.ac.uk
This process allows the microorganism to assimilate the resulting glycine into its central metabolism, while the formaldehyde can be either detoxified or utilized, depending on the organism's metabolic pathways.
Detailed Research Findings on Sarcosine Metabolism
Research has identified different types of sarcosine oxidases in bacteria. For instance, monomeric sarcosine oxidase is a simpler form of the enzyme, while heterotetrameric sarcosine oxidases are more complex and can assimilate the N-methyl group into the C1 carbon pool via a 5,10-methylenetetrahydrofolate intermediate, rather than releasing it as formaldehyde.
The following interactive data table summarizes the key enzymatic reaction in the microbial metabolism of n-methylglycine.
| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor | Organism Example |
| Sarcosine Oxidase | 1.5.3.1 | n-methylglycine, O₂, H₂O | Glycine, Formaldehyde, H₂O₂ | FAD | Bacillus sp. |
Potential for Biotransformation to this compound
While direct evidence for the microbial production of this compound is limited, its formation is plausible through the action of a class of enzymes known as flavin-dependent N-hydroxylating monooxygenases (NMOs). These enzymes are widespread in bacteria and play crucial roles in the biosynthesis of secondary metabolites like siderophores and antibiotics. nih.gov
NMOs catalyze the transfer of an oxygen atom from molecular oxygen to the nitrogen atom of a primary or secondary amine, a reaction that requires a reducing agent like NAD(P)H. nsf.govnih.gov These enzymes are known to act on a variety of substrates, including amino acids (such as ornithine and lysine), diamines, and amino sugars. nih.govnih.gov
The substrate specificity of NMOs can vary; some are highly specific, while others exhibit a more relaxed substrate scope. nih.govnih.gov It is therefore conceivable that a microbial NMO could accept n-methylglycine as a substrate, catalyzing its conversion to this compound. This biotransformation would represent a novel enzymatic activity and could be a target for biocatalysis research, aiming to produce this compound from a readily available precursor. However, without direct experimental evidence, this remains a hypothetical pathway.
Biological Roles and Mechanistic Investigations
Involvement in Peptide Engineering and Conformational Stability
N-Hydroxy-n-methylglycine, a derivative of N-methylglycine (sarcosine), has been investigated for its unique properties in the field of peptide engineering. Its incorporation into peptide backbones can significantly influence their structural characteristics and stability.
Research has demonstrated the capacity of N-(hydroxy)glycine (Hyg) residues to stabilize β-sheet structures in peptides. nih.gov The incorporation of Hyg into peptide-peptoid hybrids has been shown to promote the self-assembly of unique parallel β-sheet structures. nih.gov Spectroscopic and crystallographic data indicate that a network of strong interstrand hydrogen bonds, facilitated by the N-(hydroxy)amide groups, can outweigh local conformational disturbances. nih.govnih.gov This stabilizing effect is notable even in remarkably short β-sheets. nih.gov
The N-(hydroxy)amide group acts as both a hydrogen-bond donor and acceptor, forcing intermolecular hydrogen bonds that contribute to the stability of these β-sheets. nih.gov This holds true whether the Hyg residue is located at a hydrogen-bonded (inward) or non-hydrogen-bonded (outward) position within the strand, allowing for the stabilization of novel β-sheets with a parallel directionality. nih.gov This contrasts with some studies where Hyg residues in peptoid sequences were shown to enable the formation of antiparallel β-sheets. nih.gov
| Peptide Feature | Observation | Primary Structural Impact | Reference |
|---|---|---|---|
| Hyg Incorporation | Stabilizes remarkably short β-sheets. | Formation of parallel β-sheet structures via self-assembly. | nih.govnih.gov |
| N-(hydroxy)amide Group | Acts as both a hydrogen bond donor and acceptor. | Creates a network of strong interstrand hydrogen bonds. | nih.gov |
| Residue Positioning | Effective at both hydrogen-bonded (inward) and non-hydrogen-bonded (outward) sites. | Forces intermolecular hydrogen bonds, stabilizing the overall structure. | nih.gov |
The introduction of N-substituted amino acids, including N-hydroxy-α-amino acids, has significant consequences for peptide conformation. mdpi.com The N-hydroxy modification, similar to N-alkylation, is known to favor a trans-amide bond conformation, which is a prerequisite for the design of β-sheet structures. nih.gov The creation of a tertiary amide bond removes the potential for a conventional NH hydrogen-bond donor, which can alter local geometry. mdpi.com However, the ability of the N-hydroxy group itself to participate in hydrogen bonding provides a unique tool for guiding peptide folding. nih.gov This work provides a foundational understanding for rationalizing the role of N-(hydroxy)amides as key motifs in controlling the backbone conformation of peptide–peptoid hybrids. nih.gov
Intermediary Role in Amino Acid Metabolism (Contextual with N-Methylglycine)
The direct metabolic pathways of this compound are not extensively detailed in the literature. However, its metabolic context can be understood through the well-established pathways involving its parent compound, N-methylglycine, also known as sarcosine (B1681465). wikipedia.orghealthmatters.io Sarcosine is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of several key compounds. wikipedia.orgnih.gov
Sarcosine metabolism is intricately linked with the metabolism of choline (B1196258) and methionine. wikipedia.orgresearchgate.net Choline, an essential nutrient, is oxidized in the mitochondria to betaine (B1666868) (N,N,N-trimethylglycine). portlandpress.combevital.no Betaine then donates a methyl group to homocysteine to form methionine and dimethylglycine (DMG). researchgate.netbevital.no This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). nih.gov Dimethylglycine is further metabolized to sarcosine (N-methylglycine). researchgate.netscispace.com
The methionine cycle is another critical pathway connected to sarcosine. Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor in numerous biological reactions. portlandpress.comresearchgate.net The enzyme Glycine (B1666218) N-methyltransferase (GNMT) uses SAM to methylate glycine, producing sarcosine and S-adenosylhomocysteine (SAH). researchgate.netprospecbio.commedlineplus.gov This process not only synthesizes sarcosine but also plays a crucial role in regulating the cellular ratio of SAM to SAH, which is vital for controlling cellular methylation potential. researchgate.netwikipedia.org
Sarcosine metabolism provides a direct link to the one-carbon folate pool, a network of reactions essential for the synthesis of nucleotides and other biomolecules. nih.govscispace.com The degradation of sarcosine is catalyzed by the mitochondrial enzyme sarcosine dehydrogenase (SDH), which converts sarcosine back into glycine. portlandpress.comgenecards.org In this oxidative demethylation process, the methyl group from sarcosine is transferred to tetrahydrofolate (THF), generating 5,10-methylene-THF. portlandpress.com This molecule is a key component of the one-carbon pool, which provides carbon units for various biosynthetic pathways. portlandpress.combasicmedicalkey.com Thus, the breakdown of sarcosine contributes directly to the pool of one-carbon units available to the cell. nih.gov
The cellular levels of sarcosine are primarily regulated by the activities of two key enzymes: Glycine N-methyltransferase (GNMT) and Sarcosine Dehydrogenase (SDH). healthmatters.ioportlandpress.com
Glycine N-methyltransferase (GNMT): This enzyme, abundant in the liver, catalyzes the synthesis of sarcosine from glycine and SAM. researchgate.netwikipedia.orgrndsystems.com A primary function of GNMT is to regulate the tissue concentration of SAM and the SAM/SAH ratio, thereby maintaining metabolic homeostasis. researchgate.netwikipedia.org When methionine and SAM are in excess, GNMT activity provides a mechanism to catabolize the excess methyl groups. portlandpress.com GNMT activity is inhibited by 5-methyltetrahydrofolate pentaglutamate, an endogenous folate derivative, which links the regulation of SAM levels to the status of the one-carbon folate pool. researchgate.netwikipedia.org
Sarcosine Dehydrogenase (SDH): This mitochondrial enzyme is responsible for the degradation of sarcosine back to glycine. researchgate.netgenecards.orgcore.ac.uk It catalyzes the oxidative demethylation of sarcosine, contributing a one-carbon unit to the folate cycle. portlandpress.comgenecards.org A deficiency in SDH activity, due to genetic mutations in the SARDH gene, leads to a rare metabolic condition called sarcosinemia, characterized by elevated levels of sarcosine in the blood and urine. researchgate.netmhmedical.com
| Enzyme | Gene | Cellular Location | Reaction Catalyzed | Metabolic Role | Reference |
|---|---|---|---|---|---|
| Glycine N-methyltransferase (GNMT) | GNMT | Cytoplasm (mainly liver) | Glycine + SAM → Sarcosine + SAH | Synthesizes sarcosine; regulates SAM/SAH ratio. | portlandpress.comresearchgate.netprospecbio.comwikipedia.org |
| Sarcosine Dehydrogenase (SDH) | SARDH | Mitochondrial Matrix | Sarcosine + THF → Glycine + 5,10-methylene-THF | Degrades sarcosine; contributes to one-carbon folate pool. | researchgate.netportlandpress.comgenecards.org |
Research on Glycine Transporter Inhibition Mechanisms (Analogous to N-Methylglycine)
The mechanism of action for this compound as a glycine transporter inhibitor is primarily understood through research on its structural analog, N-methylglycine, also known as sarcosine. Sarcosine is recognized as a competitive inhibitor of the Glycine Transporter-1 (GlyT-1). researchgate.netresearchgate.net GlyT-1 is a crucial protein responsible for regulating the concentration of glycine in the synaptic cleft, particularly at glutamatergic synapses that contain N-methyl-D-aspartate (NMDA) receptors. researchgate.netnih.gov
The primary function of GlyT-1, which is predominantly located on glial cells surrounding the synapse, is to clear glycine from the synaptic space, thereby maintaining its concentration at sub-saturating levels for the NMDA receptor. nih.govfrontiersin.org For the NMDA receptor to be activated, it requires the binding of not only the primary neurotransmitter, glutamate, but also a co-agonist, which is typically glycine. nih.govd-nb.info By inhibiting GlyT-1, compounds like sarcosine effectively increase the amount of available glycine in the synapse. researchgate.netresearchgate.net This elevation of synaptic glycine enhances the activation of NMDA receptors, a process that is critical for excitatory neurotransmission. nih.gov
The inhibitory action of sarcosine on GlyT-1 is selective. msu.edu The presence of the methyl group on the nitrogen atom is a key structural feature that allows it to fit into a specific cavity within the GlyT-1 protein. msu.edu This structural specificity is why sarcosine is a potent inhibitor of GlyT-1 but not the related Glycine Transporter-2 (GlyT-2), which is found on neurons and is more involved in inhibitory neurotransmission. d-nb.info Research on knockout mice deficient in the GlyT-1 gene has further confirmed the transporter's role in regulating respiratory and motor function, as these mice exhibit severe deficits. researchgate.net
Studies using in vivo models have demonstrated that sarcosine can alleviate NMDA receptor hypofunction. nih.gov For instance, in a mouse model where NMDA receptor hypofunction was induced by the antagonist MK-801, administration of sarcosine was shown to mitigate the resulting neuronal abnormalities in the hippocampus. nih.gov The mechanism is attributed to the increased availability of glycine at the NMDA receptor's co-agonist site, thereby potentiating glutamatergic neurotransmission. nih.govuomustansiriyah.edu.iq Given the structural similarity, it is hypothesized that this compound acts through an analogous mechanism, interfering with glycine reuptake at the GlyT-1 transporter to modulate NMDA receptor activity.
Metabolic Fate and Biotransformation Pathways in Research Models (Excluding Clinical Human Data)
Specific research detailing the metabolic fate and biotransformation of this compound in research models is not extensively documented in publicly available literature. However, insights can be drawn from the well-characterized metabolic pathways of its parent compound, N-methylglycine (sarcosine), and general knowledge of N-hydroxylated compound metabolism.
The metabolism of sarcosine is intrinsically linked to one-carbon metabolism. researchgate.netportlandpress.com In animal models, sarcosine is primarily metabolized in the mitochondria by the enzyme sarcosine dehydrogenase (SARDH). researchgate.netportlandpress.com This enzyme catalyzes the oxidative demethylation of sarcosine, converting it back to glycine. portlandpress.com This reaction also produces 5,10-methylene-tetrahydrofolate, a key intermediate in folate-mediated one-carbon metabolism, which provides one-carbon units for the synthesis of purines, thymidylate, and other essential molecules. portlandpress.commdpi.com
The biosynthesis of sarcosine itself occurs in the cytosol from glycine, catalyzed by the enzyme glycine N-methyltransferase (GNMT), which uses S-adenosylmethionine (SAM) as a methyl group donor. researchgate.netportlandpress.com The interplay between GNMT and SARDH regulates the intracellular levels of sarcosine and glycine. researchgate.net Studies in rat models have shown that administration of sarcosine leads to elevated levels in both plasma and the brain, which then decrease over time as it is metabolized. nih.gov
For this compound, two primary metabolic transformations can be inferred based on its structure:
Demethylation: Similar to sarcosine, it is plausible that this compound could undergo enzymatic demethylation, potentially yielding n-hydroxyglycine. This would likely be followed by further breakdown.
N-Oxide Reduction or Further Modification: The N-hydroxy group introduces a site for various metabolic reactions. N-hydroxylated compounds can be substrates for several enzyme systems. For instance, flavin-containing monooxygenases (FMOs), which are found in various tissues including the liver and kidney in mammals, are known to catalyze the N-oxygenation of secondary and tertiary amines. nih.gov It is conceivable that these or similar enzymes could be involved in the biotransformation of this compound. The N-hydroxy moiety could be a target for reduction back to the amine (N-methylglycine) or for conjugation reactions, such as glucuronidation, which is a common pathway for eliminating xenobiotics and metabolites by increasing their water solubility for excretion. veterinarypharmacon.com Studies on other N-hydroxylated metabolites have shown they can be more toxic than their parent amine compounds. veterinarypharmacon.com
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Separation and Detection
Chromatography is a cornerstone for the analysis of n-Hydroxy-n-methylglycine, enabling its separation from complex mixtures. The choice of chromatographic technique and detector depends on the sample matrix, the required sensitivity, and the presence of potential interfering substances.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the analysis of various compounds. chromatographyonline.commdpi.com For molecules like this compound that may lack a strong chromophore, detection can be challenging. mdpi.com The absorbance characteristics are determined by the entire molecular structure, and the presence of multiple groups capable of electronic excitation can shift the maximum absorbance to higher, more practical wavelengths. chromatographyonline.com
In some applications, derivatization may be necessary to introduce a UV-absorbing moiety to the molecule, thereby enhancing detection. The choice of mobile and stationary phases is critical for achieving adequate retention and separation from other sample components. mdpi.com For instance, reversed-phase (RP) HPLC methods can be employed, often with mobile phases consisting of acetonitrile (B52724) and water with additives like formic or phosphoric acid to control pH and improve peak shape. sielc.com
Table 1: Illustrative HPLC-UV Parameters for Analysis of Related Compounds
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid/Formic Acid |
| Detection | UV (wavelength dependent on chromophore) |
| Application | Separation and quantification |
This table presents generalized conditions; specific parameters must be optimized for this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity for the quantification of this compound and other small molecules. mdpi.comlcms.cznih.gov This technique couples the high-resolution separation power of UPLC with the precise mass detection of tandem mass spectrometry. mdpi.com
Derivatization is a common strategy to improve chromatographic separation and increase sensitivity. mdpi.com For instance, the use of reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) labels primary and secondary amines, facilitating their analysis. mdpi.com The method's high throughput and ability to distinguish between isobaric species make it invaluable for complex biological samples. lcms.cz
Table 2: Example UPLC-MS/MS Method Parameters for Amino Acid Analysis
| Parameter | Condition |
|---|---|
| System | ACQUITY UPLC I-Class |
| Column | CORTECS T3 C18, 1.6 µm, 2.1 x 150 mm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Detection | Tandem Mass Spectrometry (Multiple Reaction Monitoring) |
Data derived from a method for 45 amino acids, adaptable for this compound. waters.com
Ion-Exchange Chromatography
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge, making it a powerful tool for purifying and analyzing ionizable compounds like amino acids and their derivatives. nih.govlibretexts.orgpurolite.com The stationary phase consists of a resin with covalently attached ionic functional groups. libretexts.org Separation is achieved by the differential binding of charged analytes to the resin and their subsequent elution by a mobile phase with increasing ionic strength or a change in pH. libretexts.orgnih.gov
IEC is particularly useful for separating this compound from other amino acids and charged molecules in a sample. diaion.com The technique's high capacity and resolving power have led to its widespread use in various applications, from protein purification to water analysis. nih.govlibretexts.org
Titration-Based Quantification Methods
Titration methods can be employed for the quantification of acidic and basic functional groups within a molecule. For N-methylglycine (sarcosine) and its salts, a rapid titration analysis method has been developed. google.com This method involves adjusting the sample pH to below 2.0 with a strong acid, followed by titration with a standard alkali solution. google.com The different functional groups are titrated at distinct pH ranges, allowing for their respective quantification. google.com The purity of related compounds can also be assessed through titration. researchgate.net
Titration Procedure for N-methylglycine:
Adjust sample pH to < 2.0 with inorganic acid.
Titrate with a standard alkali solution.
A first peak (pH 6-7) indicates titration of free strong acids. google.com
A second peak (pH 10.5-11.5) indicates titration of carboxylic acids. google.com
Addition of carbon disulfide allows for the reaction of the secondary amine group. google.com
Continued titration yields a third peak (pH 9.5-10.5) for the amino acid content. google.com
Spectrophotometric Assays for Enzymatic Reactions
Spectrophotometric assays are valuable for studying enzymes that utilize or produce this compound or related compounds. These assays monitor the change in absorbance of a light-absorbing species over the course of an enzymatic reaction.
For example, the activity of sarcosine (B1681465) oxidase, an enzyme that catalyzes the oxidative demethylation of sarcosine (N-methylglycine), can be measured spectrophotometrically. umin.jp One common method involves a coupled reaction where the hydrogen peroxide produced is used by horseradish peroxidase to form a colored dye, which can be monitored at a specific wavelength (e.g., 500 nm). umin.jp Another approach detects the release of coenzyme A (CoASH) using dithiobisnitrobenzoic acid (DTNB), which produces a colored product measured at 412 nm. nih.gov
Table 3: Components of a Spectrophotometric Assay for Sarcosine Oxidase
| Component | Function |
|---|---|
| Substrate (e.g., Sarcosine) | Reactant for the enzyme |
| Enzyme (Sarcosine Oxidase) | Catalyst of the reaction |
| 4-Aminoantipyrine & Phenol | Chromogenic substrates for peroxidase |
| Horseradish Peroxidase | Coupling enzyme |
| Buffer (e.g., Tris-HCl) | Maintains optimal pH |
This table outlines a typical assay setup; concentrations and conditions are optimized for specific experiments. umin.jp
Sample Preparation and Matrix Effects in Research Sample Analysis
The analysis of this compound in complex biological matrices like urine or plasma requires careful sample preparation to remove interfering substances. chromatographyonline.comnih.gov Matrix effects, where components of the sample other than the analyte of interest alter the analytical signal, are a significant concern, particularly in LC-MS/MS analysis. chromatographyonline.comnih.gov These effects can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of quantification. chromatographyonline.com
Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.govnih.gov The choice of method depends on the analyte's properties and the sample matrix. For instance, Oasis HLB cartridges can be used for SPE of acidified samples. nih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a widely recognized method to correct for matrix effects. chromatographyonline.com
It is crucial to validate analytical methods for matrix effects, linearity, precision, and recovery to ensure reliable results. mdpi.com For example, recovery can be assessed by spiking known concentrations of the analyte into the sample matrix. worktribe.com
Table 4: Common Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate |
| Acetonitrile |
| Carbon disulfide |
| Dithiobisnitrobenzoic acid |
| Formic acid |
| N-methylglycine (Sarcosine) |
| Phosphoric acid |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes for N-Hydroxy-n-methylglycine and Analogues
The efficient and stereoselective synthesis of N-hydroxylated amino acids is a critical challenge that underpins their further study and application. While direct synthetic routes for this compound are not yet extensively documented, research into analogous compounds provides a strong foundation for future work.
Future synthetic strategies will likely focus on modifying existing methods for N-alkylation and N-hydroxylation of amino acid precursors. For instance, methods for the synthesis of N-alkylated amino acids, such as reductive amination and the ring-opening of 5-oxazolidinones, could be adapted. iris-biotech.defrontiersin.org A significant area of development will be the solid-phase synthesis of N-hydroxylated derivatives, which allows for the efficient construction of peptide-like molecules with tailored properties. researchgate.net One promising approach involves the conversion of amino acids to their N-hydroxylated forms on a Wang resin, a technique that could be applied to N-methylglycine. researchgate.net
Furthermore, the synthesis of various N-acyl-N-methylglycine derivatives has been established, which could serve as precursors for subsequent hydroxylation. oup.com The development of chemoenzymatic strategies, combining the selectivity of enzymes with the versatility of chemical synthesis, is another promising avenue for producing this compound and its analogs with high purity and yield.
Table 1: Potential Synthetic Approaches for this compound and Analogues
| Synthetic Strategy | Precursor Example | Potential Product | Key Advantages | Reference |
| Solid-Phase N-Hydroxylation | N-methylglycine (Sarcosine) on Wang resin | This compound | High efficiency, suitable for library synthesis | researchgate.net |
| Reductive Alkylation followed by Hydroxylation | Glycine (B1666218) | N-methylglycine, then this compound | Well-established for N-alkylation | iris-biotech.defrontiersin.org |
| Chemoenzymatic Synthesis | N-methylglycine | This compound | High stereoselectivity and yield | mdpi.com |
| Derivatization of N-acyl-N-methylglycine | N-Hexanoyl-N-methylglycine | N-Hydroxy-N-hexanoyl-N-methylglycine analogue | Access to functionalized analogues | oup.com |
Advanced Computational Modeling for Structure-Function Relationships
Computational modeling is an indispensable tool for predicting the physicochemical properties, conformational behavior, and potential biological activity of novel molecules. For this compound, advanced computational studies can provide critical insights into its structure-function relationships, guiding experimental work.
Density Functional Theory (DFT) calculations have been successfully employed to study the molecular structure, atomic charge distribution, and nonlinear optical properties of N-methylglycine. researchgate.netrsc.org These computational approaches can be extended to this compound to understand how the introduction of the hydroxyl group on the nitrogen atom influences its electronic properties and intermolecular interactions. For example, DFT calculations could elucidate the impact of N-hydroxylation on the hydrogen-bonding capabilities and coordination chemistry of the molecule.
Molecular docking studies, similar to those performed on N-hydroxypyrazole-glycine derivatives that target NMDA receptors, can be used to predict the binding affinity and mode of interaction of this compound with various biological targets. hmdb.ca Such in silico screening can identify potential protein partners and guide the design of functional analogues.
Table 2: Computational Methods for Investigating this compound
| Computational Method | Focus of Study | Potential Insights | Related Compound Studied | Reference |
| Density Functional Theory (DFT) | Molecular structure, electronic properties | Effect of N-hydroxylation on geometry and reactivity | N-methylglycine | researchgate.netrsc.org |
| Molecular Docking | Protein-ligand interactions | Prediction of biological targets and binding modes | N-hydroxypyrazol-5-yl glycine derivatives | hmdb.ca |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | Mechanistic details of enzymatic synthesis or degradation | Glycine N-methyltransferase | scispace.com |
Elucidation of Undiscovered Enzymatic Pathways Involving N-Hydroxylated Amino Acids
The biosynthesis and metabolism of N-hydroxylated amino acids are areas of active research, with many enzymatic pathways yet to be fully characterized. The discovery of enzymes that can synthesize or modify this compound would have significant implications for its biotechnological production and understanding its biological roles.
A key class of enzymes in this context is the flavin-dependent N-hydroxylating monooxygenases (NMOs). nih.govnih.gov These enzymes are known to catalyze the N-hydroxylation of various amino acids and amines, often as an initial step in the biosynthesis of siderophores. nih.govnih.gov It is plausible that an undiscovered NMO exists that can specifically hydroxylate N-methylglycine (sarcosine). The systematic screening of microbial genomes for putative NMOs and subsequent characterization of their substrate specificity could lead to the identification of such an enzyme.
Conversely, the degradation pathway of this compound is also unknown. The enzyme sarcosine (B1681465) oxidase is responsible for the oxidative demethylation of sarcosine to glycine. ebi.ac.uknih.gov Investigating whether this or a related oxidase can act on this compound would be a crucial first step in understanding its metabolic fate.
Table 3: Key Enzyme Families and Pathways for Investigation
| Enzyme/Pathway | Known Function | Potential Role for this compound | Reference |
| Flavin-dependent N-hydroxylating monooxygenases (NMOs) | N-hydroxylation of amino acids and amines | Biosynthesis of this compound from N-methylglycine | nih.govnih.gov |
| Sarcosine Oxidase | Oxidative demethylation of sarcosine to glycine | Potential degradation of this compound | ebi.ac.uknih.gov |
| Cytochrome P450 Monooxygenases | Hydroxylation of a wide range of substrates | Potential for enzymatic synthesis or modification | mdpi.com |
Exploration of this compound in Material Science and Catalysis (Beyond Biological Context)
The unique structural features of this compound suggest its potential for applications in material science and catalysis. The presence of both a carboxylic acid and a hydroxamic acid-like functionality within a small molecule offers intriguing possibilities for the design of novel materials and catalysts.
In material science, N-substituted glycines are the building blocks of polypeptoids, a class of polymers with tunable properties and good biocompatibility. mdpi.comrsc.org The incorporation of this compound into a polypeptoid backbone could introduce new functionalities, such as metal-binding sites or enhanced hydrophilicity, leading to materials with applications in drug delivery, tissue engineering, and surface coatings. iris-biotech.de
In the field of catalysis, amino acid derivatives have been shown to be effective ligands in transition metal-catalyzed reactions. For instance, N-methylglycine has been used as a ligand to promote CuI-catalyzed coupling reactions. mdpi.com The N-hydroxy group in this compound could alter the electronic and steric properties of the corresponding metal complexes, potentially leading to catalysts with enhanced activity or selectivity. Tandem catalysis protocols using derivatives of N-methylglycine have also been developed for the synthesis of complex α-amino acid derivatives. acs.org
Integration with Multi-Omics Approaches in Biochemical Systems Research
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for unraveling complex biological systems. embopress.orgnih.gov Applying these techniques to study N-hydroxylated amino acids can provide a systems-level understanding of their metabolism, regulation, and function.
Metabolomics studies have begun to identify and quantify N-hydroxylated amino acids in various biological samples. For example, a multi-omics analysis of poplar xylem sap identified N-hydroxy-pipecolic acid and revealed that its abundance is modulated by nitrogen nutrition. This demonstrates the potential to discover and track the levels of N-hydroxylated amino acids, including potentially this compound, in response to different physiological conditions.
Furthermore, integrating metabolomics data with transcriptomics and proteomics can help to identify the genes and proteins responsible for the synthesis and degradation of these compounds. Such an approach could be used to discover the currently unknown enzymatic pathways related to this compound. By correlating the abundance of this compound with changes in the expression of putative N-hydroxylating enzymes or oxidases, researchers can generate testable hypotheses about their function. These multi-omics strategies are crucial for placing this compound within the broader context of cellular metabolism and signaling networks. frontiersin.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the methodological considerations for synthesizing n-Hydroxy-n-methylglycine, and how can reaction parameters be optimized?
- Answer : Synthesis of this compound can be modeled after glycine derivatives like n,n-Dioctylglycine, where glycine reacts with methylamine and hydroxylation agents under controlled conditions. Key parameters include:
- Catalyst selection : Use transition-metal catalysts (e.g., palladium) to enhance hydroxylation efficiency.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression .
- Purification : Employ column chromatography or recrystallization to isolate the product from byproducts.
- Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions on the glycine backbone. Compare chemical shifts to databases like NIST .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., -OH, -NH) via characteristic absorption bands (e.g., 3300 cm for hydroxyl groups).
- Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS (HRMS) with electrospray ionization (ESI).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Collect spills in sealed containers; avoid drainage contamination. Neutralize acidic residues with sodium bicarbonate .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and light .
Advanced Research Questions
Q. How can researchers design experiments to study the interaction of this compound with biomolecules (e.g., enzymes or DNA)?
- Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics Simulations : Model interactions using software like GROMACS to predict binding sites and conformational changes.
- In Vitro Assays : Test inhibitory effects on enzymes (e.g., dehydrogenases) under physiologically relevant pH (7.4) and temperature (37°C) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Answer :
- Standardize Protocols : Adhere to NIH guidelines for preclinical studies, including detailed reporting of concentrations, solvents, and assay conditions .
- Statistical Validation : Use ANOVA or Bayesian analysis to assess variability. Replicate experiments in triplicate with independent batches.
- Meta-Analysis : Aggregate data from multiple studies to identify trends or confounding variables (e.g., impurity profiles).
Q. How does this compound’s structure influence its pharmacokinetic properties, and what modifications could enhance bioavailability?
- Answer :
- Structure-Activity Relationship (SAR) : Modify the hydroxyl or methyl groups to alter lipophilicity (logP). For example, esterification of the -OH group may improve membrane permeability.
- In Silico Modeling : Predict absorption/distribution using tools like SwissADME. Prioritize derivatives with optimal polar surface area (<140 Å) .
- In Vivo Testing : Administer radiolabeled analogs to mice and track biodistribution via PET imaging.
Q. What methodologies are recommended for evaluating the antioxidant potential of this compound?
- Answer :
- DPPH Assay : Measure radical scavenging activity at 517 nm. Compare IC values to standard antioxidants (e.g., ascorbic acid).
- Cellular ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in HEK293 or HepG2 cells under oxidative stress (e.g., HO exposure).
- Electrochemical Analysis : Perform cyclic voltammetry to quantify redox potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
